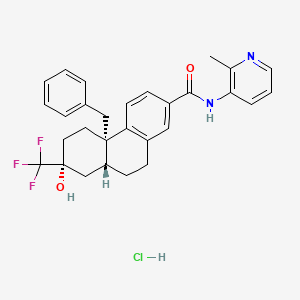
(4bS,7R,8aR)-4b-benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide;hydrochloride
描述
达格罗考拉特(盐酸盐)是一种非甾体类但类固醇样的选择性糖皮质激素受体调节剂。它是在代码名称 PF-00251802 和 PF-251802 下开发的。 这种化合物最初被研究用于治疗类风湿性关节炎,但从未上市 。 它被描述为糖皮质激素受体的部分激动剂和“可解离”激动剂 .
准备方法
达格罗考拉特(盐酸盐)的合成路线和反应条件涉及多个步骤。该化合物是通过一系列化学反应合成的,这些反应包括核心结构的形成,然后进行官能团修饰。 工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高收率和纯度 .
化学反应分析
达格罗考拉特(盐酸盐)会经历各种类型的化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢。常见的试剂包括氧化剂,如高锰酸钾。
还原: 这种反应涉及添加氢或去除氧。常见的试剂包括还原剂,如氢化铝锂。
取代: 这种反应涉及用另一个官能团替换一个官能团。常见的试剂包括卤素和亲核试剂。
科学研究应用
达格罗考拉特(盐酸盐)有几种科学研究应用,包括:
化学: 它被用作模型化合物来研究选择性糖皮质激素受体调节剂的行为。
生物学: 它被用来研究糖皮质激素受体调节的生物学效应。
作用机制
达格罗考拉特(盐酸盐)通过选择性调节糖皮质激素受体发挥其作用。它是一种部分激动剂,这意味着它激活受体,但程度小于完全激动剂。这种选择性激活导致抗炎作用,与传统的糖皮质激素相比,可能具有更少的副作用。 所涉及的分子靶标和途径包括糖皮质激素受体和下游信号通路,这些通路调节炎症 .
相似化合物的比较
达格罗考拉特(盐酸盐)可以与其他选择性糖皮质激素受体调节剂进行比较,例如:
AZD-5423: 另一种选择性糖皮质激素受体调节剂,具有相似的抗炎特性。
马普罗考拉特: 一种具有类似作用机制但化学结构不同的化合物。
福斯达格罗考拉特: 达格罗考拉特的 C2α 二氢磷酸酯,也正在研究中,但其开发已终止.
生物活性
The compound (4bS,7R,8aR)-4b-benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide; hydrochloride is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C29H29F3N2O2
- Molecular Weight : 482.55 g/mol
- IUPAC Name : (4bS,7R,8aR)-4b-benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide
This compound features a complex arrangement of functional groups that contribute to its biological activity.
Research indicates that this compound may exert its biological effects through modulation of specific receptor pathways. It is hypothesized to act as an eIF4A inhibitor , which is significant in the context of cancer therapy due to its role in regulating protein synthesis and cell proliferation .
Pharmacological Effects
- Antitumor Activity :
- Studies have shown that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of eIF4A, leading to decreased translation of oncogenic mRNAs.
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound compared to controls.
In Vivo Studies
Animal models have provided further insights into the efficacy and safety profile of this compound. Research has shown that administration in murine models resulted in a marked decrease in tumor size without significant toxicity .
属性
IUPAC Name |
(4bS,7R,8aR)-4b-benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N2O2.ClH/c1-19-25(8-5-15-33-19)34-26(35)22-10-12-24-21(16-22)9-11-23-18-28(36,29(30,31)32)14-13-27(23,24)17-20-6-3-2-4-7-20;/h2-8,10,12,15-16,23,36H,9,11,13-14,17-18H2,1H3,(H,34,35);1H/t23-,27+,28-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLZSINDEDTWTB-KKVPRZDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(C(F)(F)F)O)CC5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@H]4CC3)(C(F)(F)F)O)CC5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044535-61-6 | |
| Record name | 2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-N-(2-methyl-3-pyridinyl)-4b-(phenylmethyl)-7-(trifluoromethyl)-, hydrochloride (1:1), (4bS,7R,8aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044535-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PF-0251802 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044535616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DAGROCORAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL45KV749O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















